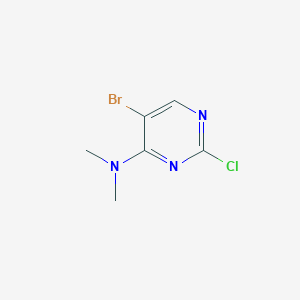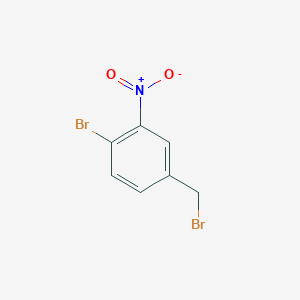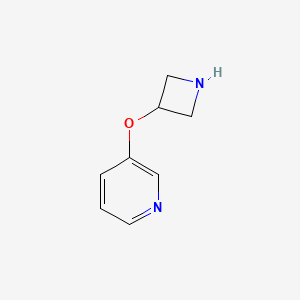
1-Ethynyl-3-(methylsulfanyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds often involves the use of catalysts or specific reagents to introduce sulfanyl groups or to facilitate the formation of the desired molecular structure. For instance, 1,3,5-Tris(hydrogensulfato) benzene is used as a catalyst for the synthesis of pyrazol derivatives . Similarly, the synthesis of 3-(methylsulfonyl)benzo[b]thiophenes from methyl(2-alkynylphenyl)sulfanes involves a radical relay strategy with sodium metabisulfite and a photocatalyst . These methods suggest that the synthesis of 1-Ethynyl-3-(methylsulfanyl)benzene could potentially involve similar catalytic or radical processes.
Molecular Structure Analysis
The molecular structure of compounds related to 1-Ethynyl-3-(methylsulfanyl)benzene is often characterized by the presence of aromatic rings and substituents that can engage in various intermolecular interactions. For example, the crystal structure of ethyl 2-(3-ethylsulfinyl-5-methyl-1-benzofuran-2-yl)acetate is stabilized by aromatic π–π interactions and non-classical hydrogen bonds . These structural features are important for understanding the potential reactivity and interactions of 1-Ethynyl-3-(methylsulfanyl)benzene.
Chemical Reactions Analysis
The chemical reactions involving compounds with sulfanyl groups can be quite diverse. The radical relay strategy mentioned earlier indicates that sulfanyl groups can participate in radical reactions under certain conditions. Additionally, the synthesis of heterocyclic compounds involving sulfonyl groups suggests that 1-Ethynyl-3-(methylsulfanyl)benzene could also be a precursor to various heterocyclic structures .
Physical and Chemical Properties Analysis
While the physical and chemical properties of 1-Ethynyl-3-(methylsulfanyl)benzene are not directly reported, the properties of similar compounds can provide some insights. For instance, the presence of sulfanyl or sulfonyl groups can influence the polarity, solubility, and reactivity of a molecule. The oxidation of sulfanyl groups to sulfinyl groups, as seen in the synthesis of 5-ethyl-2-methyl-3-methylsulfinyl-1-benzofuran , can also affect these properties. The crystal structures of related compounds provide information on molecular conformations and potential intermolecular interactions .
Wissenschaftliche Forschungsanwendungen
- Pharmaceutical Testing : “1-Ethynyl-3-(methylsulfanyl)benzene” is used in pharmaceutical testing. It’s a high-quality reference standard for accurate results. Unfortunately, the specific methods of application or experimental procedures, and the results or outcomes obtained are not detailed in the source.
-
Synthesis of Benzene Derivatives : This compound could potentially be used in the synthesis of benzene derivatives through electrophilic aromatic substitution. The general mechanism involves the pi bond attacking the electrophile, forming an arenium ion. Then, a base attacks the hydrogen, causing the electrons in the C-H bond to form a C-C double bond and reform aromaticity .
-
Thermophysical Property Data : “1-Ethynyl-3-(methylsulfanyl)benzene” might be used in the study of thermophysical properties. The NIST/TRC Web Thermo Tables (WTT) provides access to a collection of critically evaluated thermodynamic property data for pure compounds with a primary focus on organics .
-
Aromatic Compounds in Perfumes : Benzene derivatives, such as “1-Ethynyl-3-(methylsulfanyl)benzene”, could potentially be used in the perfume industry. Many aromatic compounds are known to be pleasantly fragrant. For example, eugenol, an aromatic compound extracted from clove essential oils, is used in perfumes and as an analgesic .
-
Rubber Synthesis : The structure of benzene allows benzene and its derived products to be useful in various applications, including rubber synthesis . “1-Ethynyl-3-(methylsulfanyl)benzene”, being a benzene derivative, could potentially be used in the synthesis of rubber.
Eigenschaften
IUPAC Name |
1-ethynyl-3-methylsulfanylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8S/c1-3-8-5-4-6-9(7-8)10-2/h1,4-7H,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIRFUCHVWOPTDM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C#C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70441648 |
Source


|
| Record name | AGN-PC-0N6KBO | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70441648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethynyl-3-(methylsulfanyl)benzene | |
CAS RN |
210905-75-2 |
Source


|
| Record name | AGN-PC-0N6KBO | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70441648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![4-[Benzo(b)thiophen-2-yl]phenol](/img/structure/B1278281.png)

